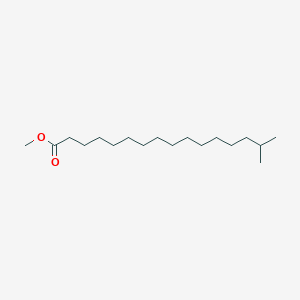

Methyl 15-methylhexadecanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 15-methylhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHKXOIJKIMOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334924 | |

| Record name | Methyl 15-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6929-04-0 | |

| Record name | Methyl 15-methylhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Ubiquitous Presence of Methyl 15-methylhexadecanoate in the Bacterial Kingdom: A Technical Guide

Abstract

Methyl 15-methylhexadecanoate, the methyl ester of iso-heptadecanoic acid (iso-C17:0), is a branched-chain fatty acid (BCFA) commonly found as a constituent of membrane lipids in a wide array of bacterial species. Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs, particularly those of the iso and anteiso series, play a crucial role in maintaining the integrity and fluidity of bacterial membranes, thereby enabling survival in diverse and often harsh environments. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, detailing its biosynthetic pathway, analytical methodologies for its detection and quantification, and its role in bacterial physiology. Quantitative data from various studies are compiled for comparative analysis, and key experimental protocols are presented. Furthermore, signaling and logical relationships are visualized to provide a clear understanding of the underlying biochemical processes.

Introduction

Branched-chain fatty acids are significant components of the cellular lipids in many bacterial genera.[1][2] Their presence and relative abundance are so characteristic that they are often used as chemotaxonomic markers for bacterial identification and classification.[2] this compound, an iso-branched fatty acid, is synthesized through the fatty acid synthesis type II (FASII) pathway, utilizing isovaleryl-CoA as a primer. This guide will delve into the specifics of this biosynthesis, methods for its analysis, and its functional significance in bacteria.

Quantitative Occurrence of this compound (iso-C17:0) in Bacteria

The relative abundance of this compound (iso-C17:0) varies significantly among different bacterial species and can also be influenced by growth conditions such as temperature and nutrient availability. The following table summarizes the percentage of iso-C17:0 in the total fatty acid profile of several bacterial species as reported in the literature.

| Bacterial Species | Strain | Growth Conditions | Percentage of iso-C17:0 (%) | Reference |

| Bacillus subtilis | Not Specified | Not Specified | Present | [1][3] |

| Bacillus alvei | Not Specified | Not Specified | Present | [1][3] |

| Bacillus brevis | Not Specified | Not Specified | Present | [1][3] |

| Bacillus cereus | Not Specified | Not Specified | Present | [1][3] |

| Bacillus circulans | Not Specified | Not Specified | Present | [1][3] |

| Bacillus licheniformis | Not Specified | Not Specified | Present | [1][3] |

| Bacillus macerans | Not Specified | Not Specified | Present | [1][3] |

| Bacillus megaterium | Not Specified | Not Specified | Present | [1][3] |

| Bacillus polymyxa | Not Specified | Not Specified | Present | [1][3] |

| Bacillus pumilus | Not Specified | Not Specified | Present | [1][3] |

| Bacillus larvae | Not Specified | Not Specified | Present | [4] |

| Bacillus lentimorbus | Not Specified | Not Specified | Present | [4] |

| Bacillus popilliae | Not Specified | Not Specified | Present | [4] |

| Listeria monocytogenes | 10403S | 37°C | ~5% | [5] |

| Listeria monocytogenes | 10403S | 5°C | ~2% | [5] |

| Micrococcus lylae | Not Specified | Not Specified | 3.7% (iso + anteiso C17:0) | [6] |

| Micrococcus luteus | ATCC 4698 | Not Specified | Trace amounts | [6] |

| Staphylococcus aureus | Not Specified | Not Specified | Present | [7][8] |

Biosynthesis of this compound

The synthesis of iso-branched-chain fatty acids in bacteria is a variation of the conserved fatty acid synthesis (FASII) pathway. The key determinant for the production of iso-fatty acids is the initial priming molecule. For iso-C17:0, this primer is isovaleryl-CoA, which is derived from the branched-chain amino acid, leucine.

Figure 1: Biosynthesis pathway of iso-heptadecanoic acid (15-methylhexadecanoic acid).

Experimental Protocols

The analysis of bacterial fatty acids, including this compound, is most commonly performed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).

General Experimental Workflow for FAME Analysis

The overall process involves harvesting bacterial cells, saponification to release fatty acids from lipids, methylation to create volatile FAMEs, extraction of FAMEs, and finally, analysis by GC.

References

- 1. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Fatty Acids in Bacillus larvae, Bacillus lentimorbus, and Bacillus popilliae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Final Screening Assessment of Micrococcus luteus strain ATCC 4698 - Canada.ca [canada.ca]

- 7. Fatty Acid Composition of the Complex Lipids of Staphylococcus aureus During the Formation of the Membrane-bound Electron Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Iso-Heptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-heptadecanoic acid (iso-C17:0), a branched-chain fatty acid (BCFA), is a significant component of the cell membrane in many bacterial species, influencing membrane fluidity and environmental adaptation. The unique biosynthetic pathway of iso-C17:0 and other BCFAs in microorganisms, which diverges from the straight-chain fatty acid synthesis common in eukaryotes, presents a compelling area of study for the development of novel antimicrobial agents and for metabolic engineering applications. This technical guide provides a comprehensive overview of the iso-heptadecanoic acid biosynthesis pathway in microorganisms, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, it includes detailed experimental protocols for the analysis of this pathway and quantitative data to support further research and development.

The Biosynthetic Pathway of Iso-Heptadecanoic Acid

The synthesis of iso-heptadecanoic acid is a multi-step process that begins with the catabolism of the branched-chain amino acid leucine (B10760876) and proceeds through the iterative elongation of a branched-chain primer by the fatty acid synthase (FAS) type II system.

Precursor Synthesis: From Leucine to the Iso-Primer

The journey to iso-heptadecanoic acid begins with the amino acid L-leucine. Through a series of enzymatic reactions, L-leucine is converted into 3-methylbutyryl-CoA, the specific primer for odd-numbered iso-fatty acids.

-

Transamination: L-leucine is first transaminated to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: The key committing step is the oxidative decarboxylation of α-ketoisocaproate to 3-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , also known as branched-chain α-keto acid decarboxylase (BCKA)[1][2]. This multi-enzyme complex is essential for the synthesis of branched-chain fatty acids in bacteria like Bacillus subtilis[1][2].

Initiation of Fatty Acid Synthesis: The Role of FabH

The initiation of branched-chain fatty acid synthesis is a critical control point and is governed by the substrate specificity of β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH . In microorganisms that produce BCFAs, such as Bacillus subtilis, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA, the primer for straight-chain fatty acids[3][4].

-

Condensation: FabH catalyzes the condensation of the 3-methylbutyryl-CoA primer with malonyl-ACP to form 5-methyl-3-oxohexanoyl-ACP. This reaction initiates the fatty acid elongation cycle. Bacillus subtilis possesses two FabH isoenzymes, FabHA and FabHB, which both preferentially utilize branched-chain acyl-CoA primers[3].

Elongation by the Fatty Acid Synthase (FAS) Type II System

Following the initial condensation reaction, the acyl chain is elongated through a series of four recurring enzymatic steps catalyzed by the dissociated enzymes of the FASII system. Each cycle adds two carbon units from malonyl-CoA.

-

Reduction: The β-keto group of the growing acyl-ACP is reduced to a hydroxyl group by a NADPH-dependent β-ketoacyl-ACP reductase (FabG).

-

Dehydration: A molecule of water is removed to create a trans-α,β double bond by a β-hydroxyacyl-ACP dehydratase (FabZ).

-

Reduction: The double bond is reduced by a NADH- or NADPH-dependent enoyl-ACP reductase (FabI) to form a saturated acyl-ACP.

-

Condensation: The elongated acyl-ACP then serves as the substrate for the next condensation reaction with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF).

This cycle is repeated six times after the initial condensation with the 3-methylbutyryl-CoA primer to ultimately yield iso-heptadecanoyl-ACP (a 17-carbon fatty acid). The final fatty acid is then liberated from the ACP by a thioesterase or transferred to membrane lipids.

Regulation of Iso-Heptadecanoic Acid Biosynthesis

The synthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. In Bacillus subtilis, a key transcriptional regulator is FapR (fatty acid and phospholipid regulator)[3][5][6].

-

FapR Repression: FapR acts as a repressor, binding to the promoter regions of genes involved in fatty acid and phospholipid biosynthesis (the fap regulon) and inhibiting their transcription[5][6].

-

Induction by Malonyl-CoA: The repression by FapR is relieved by the binding of malonyl-CoA or malonyl-ACP[3][7]. When the levels of these fatty acid synthesis precursors are high, they bind to FapR, causing a conformational change that prevents FapR from binding to DNA. This de-repression allows for the transcription of the fap genes and subsequent fatty acid biosynthesis. This mechanism allows the cell to sense the status of fatty acid synthesis and adjust the expression of the necessary enzymes accordingly.

Quantitative Data on Iso-Heptadecanoic Acid Production

Quantitative data on the production of iso-heptadecanoic acid can inform metabolic engineering strategies and provide a baseline for antimicrobial drug development.

Fatty Acid Profiles in Microorganisms

The relative abundance of iso-C17:0 varies among different bacterial species and can be influenced by growth conditions.

| Microorganism | Strain | iso-C17:0 (% of Total Fatty Acids) | Reference |

| Bacillus subtilis | ONU551 | 7.11 | [8] |

| Bacillus subtilis | 168 | ~5-10 (estimated from multiple studies) | [9][10] |

| Pseudomonas putida | Detected at 42 °C | [11] | |

| Sulfate-Reducing Bacteria | Can be a significant component | [12] |

Production Titers in Engineered Microorganisms

While specific production titers for iso-heptadecanoic acid are not widely reported, studies on the production of other odd-chain fatty acids in engineered yeast provide a valuable reference for potential yields.

| Microorganism | Engineered Strain | Product | Titer (g/L) | Reference |

| Yarrowia lipolytica | Genetically engineered | cis-9-heptadecenoic acid (C17:1) | 0.82 | [13] |

Intracellular Metabolite Concentrations

The concentration of precursors can be a rate-limiting factor in biosynthesis.

| Microorganism | Metabolite | Concentration (µM) | Reference |

| Escherichia coli K12 | Acetyl-CoA | 20-600 | [2] |

| Escherichia coli K12 | Malonyl-CoA | 4-90 | [2] |

| Bacillus subtilis | Isobutyryl-CoA | Varies with growth phase and medium | [14] |

| Bacillus subtilis | Propionyl-CoA | Varies with growth phase and medium | [14] |

Enzyme Kinetics

The kinetic parameters of the key enzymes provide insight into the efficiency of the pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| FabH | Staphylococcus aureus | Isobutyryl-CoA | 37 | - | [11] |

| FabH | Staphylococcus aureus | Acetyl-CoA | 373 | - | [11] |

| BCKA Decarboxylase | Lactococcus lactis | Phenyl pyruvate | 620 | 77.38 | [5] |

Experimental Protocols

Analysis of Cellular Fatty Acids by GC-MS (FAME Analysis)

This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial cell pellet

-

Methanol

-

0.9% NaCl solution

-

Anhydrous 1.25 M HCl in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Internal standard (e.g., heptadecanoic acid, C17:0, if not naturally present in high amounts)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Cell Harvesting: Harvest bacterial cells from a culture by centrifugation. Wash the cell pellet with 0.9% NaCl solution and re-centrifuge.

-

Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standard at a known concentration. c. Vortex vigorously for 15 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). e. Vortex for 2 minutes and then centrifuge to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

-

Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

-

Methylation (Acid-catalyzed): a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. b. Seal the tube tightly and heat at 80°C for 1 hour. c. Cool the tube to room temperature.

-

FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Transfer the upper hexane layer containing the FAMEs to a new tube. d. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Inject an aliquot of the FAME extract into the GC-MS. b. Use a temperature program suitable for separating fatty acid methyl esters (e.g., start at 100°C, ramp to 250°C). c. Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards and library data. d. Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

This spectrophotometric assay measures the activity of the BCKDC by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Cell-free extract or purified BCKDC

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM MgCl2)

-

Thiamine pyrophosphate (TPP)

-

Coenzyme A (CoA)

-

NAD+

-

Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, TPP, CoA, and NAD+.

-

Enzyme Addition: Add the cell-free extract or purified BCKDC to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the branched-chain α-keto acid substrate.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus the BCKDC activity.

-

Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of genes involved in iso-heptadecanoic acid biosynthesis, such as fabH, using qRT-PCR.

Materials:

-

Bacterial cells grown under different conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qRT-PCR master mix (containing SYBR Green or a probe-based chemistry)

-

Gene-specific primers for the target gene (e.g., fabH) and a reference gene (e.g., 16S rRNA)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from bacterial cells using a commercial RNA extraction kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers for the target and reference genes, and the qRT-PCR master mix. b. Perform the qRT-PCR reaction in a real-time PCR instrument using a suitable thermal cycling program.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve. Normalize the expression of the target gene to that of the reference gene.

Visualizations

Biosynthesis Pathway of Iso-Heptadecanoic Acid

Caption: Biosynthesis pathway of iso-heptadecanoic acid from L-leucine.

Regulatory Network of Branched-Chain Fatty Acid Synthesis in Bacillus subtilis

Caption: Regulation of branched-chain fatty acid synthesis by FapR in B. subtilis.

Experimental Workflow for FAME Analysis

Caption: Experimental workflow for the analysis of fatty acid methyl esters (FAMEs).

References

- 1. scispace.com [scispace.com]

- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. FapR, a bacterial transcription factor involved in global regulation of membrane lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | FapR: From Control of Membrane Lipid Homeostasis to a Biotechnological Tool [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

Physiological role of Methyl 15-methylhexadecanoate in insect cuticular hydrocarbons

An In-depth Technical Guide on the Physiological Role of Methyl 15-methylhexadecanoate in Insect Cuticular Lipids

Abstract

Insect cuticular lipids are a critical component of the insect exoskeleton, providing a primary defense against desiccation and mediating a vast array of chemical communication signals. This complex layer is predominantly composed of cuticular hydrocarbons (CHCs), which are broadly classified into n-alkanes, alkenes, and methyl-branched hydrocarbons (mbCHCs). While mbCHCs are increasingly recognized for their crucial roles in both waterproofing and species-specific signaling, other lipid classes, such as fatty acid methyl esters (FAMEs), are also present and functionally significant. This technical guide provides an in-depth examination of this compound, a FAME, clarifying its physiological role. We distinguish its function from that of true cuticular hydrocarbons, explore its likely role as a biosynthetic precursor to mbCHCs, and detail its documented activity as a semiochemical. This paper includes detailed experimental protocols for the analysis of cuticular lipids, quantitative data summaries, and diagrams of key biological and experimental pathways to serve as a comprehensive resource for professionals in entomology, chemical ecology, and drug development.

Introduction to Insect Cuticular Lipids

The surface of virtually all insects is covered by a thin, waxy layer of lipids, a key adaptation that has enabled their evolutionary success in diverse terrestrial environments.[1][2] This layer is a complex matrix of compounds, with cuticular hydrocarbons being the most abundant.[1]

1.1. Composition and Primary Functions The primary and most ancestral function of the cuticular lipid layer is to restrict water loss across the cuticle, thereby preventing death by desiccation.[1][3][4][5] The composition of this layer, particularly the chain length and branching of its hydrocarbon components, directly influences its waterproofing efficiency.[6][7] Longer and more complex hydrocarbons generally provide better desiccation resistance.[6][7][8] Beyond waterproofing, this layer also protects against abrasion and the penetration of microorganisms.[5][9]

1.2. Role in Chemical Communication Secondary to their protective role, cuticular lipids have evolved into a sophisticated chemical communication system.[1][4] These semiochemicals mediate critical behaviors such as species and mate recognition, nestmate identification in social insects, territorial marking, and kairomonal cues for parasites.[10][11][12][13][14] The sheer diversity of compounds, often numbering over 100 in a single species, allows for a high degree of signal specificity.[1][5]

1.3. Major Classes: n-Alkanes, Alkenes, and Methyl-Branched Hydrocarbons (mbCHCs) Cuticular hydrocarbons are generally categorized into three main groups:

-

n-Alkanes: Straight-chain saturated hydrocarbons. Their primary role is considered to be waterproofing.[1][2]

-

Alkenes: Unsaturated hydrocarbons containing one or more double bonds. They are frequently involved in chemical signaling.[1][2]

-

Methyl-Branched Hydrocarbons (mbCHCs): Saturated hydrocarbons with one or more methyl group branches. This class exhibits immense structural diversity and is critically involved in both desiccation resistance and chemical communication.[1][4][5][11]

Methyl-Branched Cuticular Hydrocarbons (mbCHCs): A Focus on Function

Methyl-branched CHCs are particularly significant due to their dual and often enhanced roles in insect physiology and ecology.

2.1. Enhanced Role in Desiccation Resistance Studies across numerous insect species, particularly in Drosophila, have demonstrated that longer-chain mbCHCs are a key determinant of desiccation resistance.[6][7][8] The presence of methyl branches can disrupt the orderly packing of hydrocarbon chains, which can lower the melting point of the wax layer but also contribute to its fluidity and effectiveness as a barrier under varying temperatures.[1][15] Evolutionary adaptation to arid environments is often correlated with an increase in the production of long-chain mbCHCs.[6][16]

2.2. Specificity in Chemical Signaling The structural complexity of mbCHCs—varying in chain length and the number and position of methyl groups—makes them ideal for encoding highly specific chemical signals.[17] They are widely implicated as contact pheromones that mediate species and sex recognition.[11][12] In social insects, the subtle quantitative differences in mbCHC profiles form the basis of the colony-specific odors that allow for the discrimination of nestmates from non-nestmates.[17]

This compound: A Case Study

3.1. Chemical Identity and Distinction from Hydrocarbons this compound is a fatty acid methyl ester (FAME), with the chemical formula C18H36O2.[18] It is crucial to distinguish it from a cuticular hydrocarbon. Hydrocarbons consist solely of carbon and hydrogen atoms, whereas FAMEs contain an ester functional group. While found on the insect cuticle, FAMEs represent a different class of lipids.

3.2. Role as a Precursor in mbCHC Biosynthesis The biosynthesis of mbCHCs originates from the fatty acid synthesis pathway.[4][19] Methyl-branched fatty acids are the direct precursors to mbCHCs. Therefore, 15-methylhexadecanoic acid is the precursor fatty acid that, after potential elongation and subsequent enzymatic processes, would be converted into a methyl-branched alkane. This compound, as the methyl ester of this acid, is likely an intermediate in this metabolic pathway or a related one.

3.3. Documented Roles as a Semiochemical While not a structural hydrocarbon, this compound and closely related FAMEs have been identified as semiochemicals. It has been reported in bees (Apis) and is listed as a pheromone in the marine sponge Callyspongia crassa.[18][20] More relevant to insects, a patent for controlling the webbing clothes moth (Tineola bisselliella) identifies closely related compounds—hexadecanoic acid methyl ester and (Z)-9-hexadecenoic acid methyl ester—as male-produced pheromone components that attract both males and females.[21] This strongly suggests that FAMEs like this compound can function directly as pheromones, independent of their role as hydrocarbon precursors.

Biosynthesis of Methyl-Branched Hydrocarbons

The production of mbCHCs is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[4][16] The pathway is co-opted from general fatty acid metabolism with key modifications.

-

Initiation: Fatty acid synthase (FAS) initiates the process. For methyl-branched chains, the synthesis often starts with a precursor derived from branched-chain amino acids (e.g., valine, isoleucine) or uses propionyl-CoA instead of acetyl-CoA.

-

Elongation: The fatty acid chain is elongated. The key step for creating internal methyl branches is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during an elongation cycle.[11] This is catalyzed by FAS.

-

Further Elongation & Reduction: The resulting methyl-branched fatty acyl-CoA is then elongated further by specific elongase enzymes to achieve its final chain length. Following elongation, it is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: The final step is the conversion of the fatty aldehyde to a hydrocarbon (an alkane or alkene) via oxidative decarbonylation, a reaction catalyzed by a P450 enzyme, often from the CYP4G family.[4] The process removes one carbon atom.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]

- 6. biorxiv.org [biorxiv.org]

- 7. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons | eLife [elifesciences.org]

- 8. Early Evidence Base | EMBO [eeb.embo.org]

- 9. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. This compound | C18H36O2 | CID 522345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Two fatty acid synthase genes from the integument contribute to cuticular hydrocarbon biosynthesis and cuticle permeability in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Semiochemical compound: this compound | C18H36O2 [pherobase.com]

- 21. US6574913B2 - Semiochemical and sonic signals for monitoring and control of clothes moths - Google Patents [patents.google.com]

The Unseen Architects: A Technical Guide to Branched-Chain Fatty Acids in Marine Ecosystems

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive new technical guide unveils the intricate world of branched-chain fatty acids (BCFAs) in marine organisms. This in-depth resource provides researchers, scientists, and drug development professionals with a foundational understanding of the discovery, biosynthesis, and physiological significance of these unique lipids. The guide offers a meticulous compilation of quantitative data, detailed experimental protocols, and novel visual representations of the underlying biochemical pathways.

Branched-chain fatty acids, once considered minor components of the lipid landscape, are now recognized for their diverse and critical roles in the marine environment. From maintaining cell membrane fluidity in the extreme pressures of the deep sea to serving as potential biomarkers for trophic interactions, BCFAs are a burgeoning field of study with significant implications for marine biology, ecology, and biotechnology.[1][2] This guide serves as a critical resource for professionals seeking to explore the untapped potential of these fascinating molecules.

Quantitative Analysis of BCFAs in Marine Organisms

A hallmark of this technical guide is the systematic presentation of quantitative data on BCFA composition across a range of marine organisms. While straight-chain fatty acids are more commonly studied, marine life, particularly sponges and bacteria, harbor a remarkable diversity of BCFAs, including iso and anteiso forms.[3][4][5][6] The following tables summarize key findings from foundational studies in the field, offering a comparative overview of BCFA prevalence.

| Marine Organism Phylum/Class | Common BCFA Types | Typical Concentration Range (% of total fatty acids) | Key References |

| Porifera (Sponges) | Long-chain (C24-C30) iso/anteiso, mid-chain branched | 5 - 40% | [5][7] |

| Bacteria (Marine Strains) | Iso-C15:0, Anteiso-C15:0, Iso-C17:0 | 10 - 60% | [6][8][9] |

| Invertebrates (Various) | Varies by species and diet | Generally lower than sponges and bacteria | [10] |

Table 1. General Distribution and Concentration of BCFAs in Major Marine Groups.

| Sponge Species | Specific BCFAs Identified | Percentage of Total Fatty Acids | Analytical Method | Reference |

| Geodia barretti | Mid-chain branched C16:0 and C18:0 | ≥ 20% | GC-MS | [5] |

| Amphimedon viridis | Novel long-chain BCFAs | Not specified | GC-MS | [5] |

Table 2. Quantitative BCFA Data in Selected Marine Sponges.

Experimental Protocols for BCFA Analysis

The accurate identification and quantification of BCFAs necessitate rigorous experimental protocols. This guide provides a detailed overview of the standard methodologies employed in the field, from sample collection to final analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from the marine organism. The choice of method depends on the sample matrix and the polarity of the lipids of interest.

-

Folch Method: A common procedure for comprehensive lipid extraction from tissues.[11]

-

Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

-

Filter the homogenate to remove solid debris.

-

Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Bligh-Dyer Method: Suitable for samples with high water content.[11]

-

Homogenize the sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

Add additional chloroform and water to induce phase separation.

-

The lower chloroform layer containing the lipids is collected.

-

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl ester derivatives.

-

Saponification: The extracted lipids are hydrolyzed using a methanolic solution of NaOH or KOH at elevated temperatures (e.g., 100°C for 5-30 minutes).[12]

-

Methylation: Boron trifluoride (BF3) in methanol is added, and the mixture is heated (e.g., 100°C for 30 minutes) to convert the free fatty acids to FAMEs.[12]

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using an organic solvent like isooctane (B107328) or hexane.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of BCFAs.

-

Gas Chromatography (GC): FAMEs are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., HP88 or SP-2560).[12][13] The retention times of BCFAs are typically shorter than their straight-chain counterparts of the same carbon number.

-

Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized, and the resulting fragmentation patterns are analyzed. The mass spectra of BCFAs have characteristic fragments that allow for the determination of the branch point.

Visualizing the Biochemical Landscape

To facilitate a deeper understanding of the processes governing BCFAs in marine organisms, this guide includes diagrams generated using the Graphviz DOT language. These visualizations provide clear representations of biosynthetic pathways and experimental workflows.

The origin of BCFAs in many marine invertebrates, particularly sponges, is a subject of ongoing research, with evidence pointing to both endogenous synthesis and acquisition from symbiotic bacteria.[5][7][14] The biosynthetic pathway in bacteria is well-characterized and serves as a foundational model.

References

- 1. mdpi.com [mdpi.com]

- 2. A Developmental Role for Fatty Acids in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine unsaturated fatty acids: structures, bioactivities, biosynthesis and benefits - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08119D [pubs.rsc.org]

- 4. scilit.com [scilit.com]

- 5. Bacterial precursors and unsaturated long-chain fatty acids are biomarkers of North-Atlantic deep-sea demosponges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 10. Current Progress in Lipidomics of Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Determination of Fatty Acids in Marine Fish and Shellfish from Warm Water of Straits of Malacca for Nutraceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 14. Biologically Active Metabolites from Sponges and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 15-Methylhexadecanoate: A Chemotaxonomic Fingerprint for Specific Bacterial Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial identification and biomarker discovery, fatty acid analysis has emerged as a powerful tool. Bacterial cellular fatty acid composition is remarkably diverse and genetically determined, offering a stable phenotypic marker for chemotaxonomic classification. Among the vast array of fatty acids, branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are characteristic of many bacterial species and are less common in other microorganisms.[1] This guide focuses on methyl 15-methylhexadecanoate, the methyl ester of iso-heptadecanoic acid (i-C17:0), as a biomarker for the identification of specific bacterial species. Its presence and relative abundance can serve as a crucial piece of evidence in distinguishing between different bacterial genera and species. This document provides a comprehensive overview of the bacterial species known to produce this fatty acid, quantitative data on its abundance, detailed experimental protocols for its detection, and an exploration of the biosynthetic pathways involved.

Bacterial Species Producing 15-Methylhexadecanoate

Iso-heptadecanoic acid is a common constituent of the cellular lipids of a variety of bacteria, particularly Gram-positive bacteria. Its synthesis is linked to the utilization of specific branched-chain amino acid precursors. The presence of i-C17:0, while widespread, is particularly notable in certain genera where it can be a major component of the total fatty acid profile.

Key Bacterial Genera:

-

Bacillus: Species within the genus Bacillus are well-known for their high content of branched-chain fatty acids. While iso-C15:0 and anteiso-C15:0 are often the most abundant, iso-C17:0 is a consistently detected component. Its proportion can vary depending on the species and growth conditions.

-

Staphylococcus: Staphylococcus aureus and other staphylococcal species also feature a significant proportion of branched-chain fatty acids in their membranes. While anteiso-C15:0 is often a major BCFA, iso-C17:0 is also present and contributes to the overall fatty acid fingerprint.

-

Listeria: In Listeria monocytogenes, branched-chain fatty acids constitute a very high percentage of the total fatty acids. The profile is typically dominated by anteiso-C15:0 and anteiso-C17:0, with smaller amounts of iso-fatty acids, including iso-C17:0.

-

Desulfovibrio: Certain species of this sulfate-reducing, Gram-negative anaerobic genus, such as Desulfovibrio desulfuricans, are characterized by the presence of branched-chain fatty acids, including iso-C17:1. While not the saturated form, this highlights the presence of C17 iso-branched fatty acids in this genus.

-

Corynebacterium: The fatty acid profiles of Corynebacterium species are complex and can be used for species identification. While straight-chain saturated and unsaturated fatty acids are common, some species also contain branched-chain fatty acids.

Quantitative Data on iso-Heptadecanoic Acid (i-C17:0) Abundance

The relative abundance of iso-heptadecanoic acid can be a distinguishing feature between bacterial species. The following table summarizes the percentage of i-C17:0 in the total fatty acid profiles of selected bacterial species, compiled from various studies. It is important to note that these values can be influenced by growth temperature, medium composition, and the growth phase of the bacteria.

| Bacterial Species | i-C17:0 (% of Total Fatty Acids) | Other Major Fatty Acids | Reference |

| Bacillus subtilis ONU551 | 7.11% | i-C15:0 (34.72%), a-C15:0 (33.72%), a-C17:0 (10.24%) | |

| Staphylococcus aureus (from animal) | Present (exact % varies) | a-C15:0 (~30%), i-C15:0, a-C17:0, C18:0 | [2][3] |

| Listeria monocytogenes | Minor component | a-C15:0 (46.6%), a-C17:0 (34.7%), i-C15:0 (9.3%) | [4] |

| Desulfovibrio desulfuricans | Present (as i-C17:1) | i-C15:0, C16:0 |

Biosynthesis of iso-Heptadecanoic Acid

The biosynthesis of branched-chain fatty acids in bacteria follows a pathway that is distinct from that of straight-chain fatty acids, primarily in its initiation. The synthesis of iso-heptadecanoic acid begins with a branched-chain primer derived from the amino acid leucine.

Signaling Pathway Diagram: Biosynthesis of iso-Heptadecanoic Acid

Caption: Biosynthesis of iso-heptadecanoic acid from a leucine-derived primer.

Experimental Protocols: FAME Analysis by Gas Chromatography

The standard method for analyzing bacterial fatty acid composition is through the conversion of fatty acids to their more volatile methyl esters (FAMEs), followed by separation and quantification using gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification.

Experimental Workflow Diagram

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis of bacterial cells.

Detailed Methodology

-

Harvesting of Bacterial Cells:

-

Grow bacterial cultures to the late logarithmic or early stationary phase under standardized conditions (medium, temperature, aeration).

-

Harvest approximately 40-50 mg of cells by centrifugation.

-

Wash the cell pellet with sterile phosphate-buffered saline (PBS) and re-centrifuge.

-

-

Saponification:

-

To the cell pellet, add 1.0 mL of a solution of 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) aqueous methanol.

-

Vortex the mixture and heat in a boiling water bath for 30 minutes to saponify the cellular lipids.

-

-

Methylation:

-

Cool the tubes to room temperature.

-

Add 2.0 mL of a solution of 6N hydrochloric acid in methanol.

-

Vortex and heat at 80°C for 10 minutes. This step converts the fatty acid salts to their methyl esters.

-

-

Extraction:

-

Rapidly cool the tubes.

-

Add 1.25 mL of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether (MTBE).

-

Mix by gentle inversion for 10 minutes.

-

Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.

-

-

Base Wash:

-

Transfer the upper organic phase to a new tube.

-

Add 3.0 mL of a dilute (e.g., 0.3 M) sodium hydroxide solution.

-

Mix gently and centrifuge.

-

Transfer the upper, washed organic phase containing the purified FAMEs to a GC vial for analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject an aliquot of the FAME extract into a GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Employ a temperature program that allows for the separation of fatty acids in the C10 to C20 range.

-

Identify the peaks by comparing their retention times and mass spectra to those of known standards and library entries.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas.

-

Logical Relationship: this compound as a Biomarker

The utility of this compound as a biomarker is rooted in the specific biochemical capabilities of certain bacteria and the analytical methods used to detect it.

Caption: Logical flow from bacterial synthesis to biomarker application.

Conclusion and Future Directions

This compound, the derivative of iso-heptadecanoic acid, is a valuable biomarker for the chemotaxonomic identification of several bacterial species, particularly within the Gram-positive genera. Its presence, and more importantly, its relative abundance within the total fatty acid profile, provides a stable and reproducible characteristic for bacterial typing. The well-established methodologies for FAME analysis by GC-MS allow for the reliable detection and quantification of this and other fatty acids, enabling the construction of bacterial fatty acid fingerprints.

While the role of branched-chain fatty acids in maintaining membrane fluidity and in stress adaptation is well-documented, the specific function of iso-heptadecanoic acid as a signaling molecule in host-pathogen interactions or as a direct biomarker for specific infectious diseases remains an area for further investigation. Future research could focus on elucidating any potential signaling roles of this fatty acid and on expanding the quantitative fatty acid profile databases to include a wider range of clinically and environmentally important bacterial species. Such efforts will further enhance the utility of this compound as a precise tool in microbial diagnostics and research.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Iso-Fatty Acids in Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant cuticular waxes form a critical interface between the plant and its environment, playing a pivotal role in mitigating biotic and abiotic stresses. While extensive research has focused on the straight-chain fatty acid derivatives that constitute the bulk of these waxes, the branched-chain iso- and anteiso-fatty acids remain a less-explored but functionally significant component. This technical guide provides a comprehensive overview of the current understanding of the biological significance of iso-fatty acids in plant waxes. It delves into their biosynthesis, their contribution to the physicochemical properties of the cuticle, and their emerging roles in plant defense and stress response. Detailed experimental protocols for their analysis and data on their distribution across various plant species are presented to facilitate further research in this promising area.

Introduction: Beyond the Straight and Narrow

The epicuticular wax layer of plants is a complex amalgam of hydrophobic compounds, primarily very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] These waxes are paramount for preventing non-stomatal water loss, protecting against UV radiation, and forming a physical barrier against pathogens and insects.[2][3][4]

While straight-chain fatty acids have long been the focus of cuticular wax research, the presence of branched-chain fatty acids, specifically iso-fatty acids (with a methyl branch at the penultimate carbon) and anteiso-fatty acids (with a methyl branch at the antepenultimate carbon), suggests specialized functions beyond simple waterproofing. Their unique structural properties are thought to influence the crystallinity and fluidity of the wax, thereby impacting its barrier properties and interactions with the external environment.[5][6] This guide aims to synthesize the current knowledge on these intriguing molecules and provide a practical framework for their further investigation.

Biosynthesis of Iso-Fatty Acids: A Link to Amino Acid Metabolism

Unlike the de novo synthesis of straight-chain fatty acids from acetyl-CoA, the biosynthesis of iso- and anteiso-fatty acids is intricately linked to the catabolism of branched-chain amino acids.

-

Iso-fatty acids are typically derived from the degradation of valine , which provides the isobutyryl-CoA primer for the fatty acid synthase (FAS) complex.

-

Anteiso-fatty acids originate from the breakdown of isoleucine , yielding 2-methylbutyryl-CoA as the starter unit.

These branched-chain primers are then elongated by the fatty acid elongase (FAE) complex in the endoplasmic reticulum, which sequentially adds two-carbon units from malonyl-CoA.[7] The specificity of the β-ketoacyl-CoA synthase (KCS) component of the FAE complex is a critical determinant of the final chain length of the resulting branched-chain fatty acids.[8]

The following diagram illustrates the proposed biosynthetic pathway for iso- and anteiso-fatty acids in plants.

Caption: Biosynthesis of iso- and anteiso-very-long-chain fatty acids (VLCFAs).

Biological Significance and Putative Functions

The presence of methyl branches in iso- and anteiso-fatty acids disrupts the tight packing of hydrocarbon chains that is characteristic of straight-chain fatty acids. This has profound implications for the physical properties and biological functions of the cuticular wax.

Modulation of Cuticle Permeability and Fluidity

By interfering with the crystalline structure of the wax, branched-chain fatty acids are hypothesized to increase the fluidity of the cuticle.[5][6] This may be particularly important for maintaining the flexibility and integrity of the cuticle during organ growth and in response to mechanical stress. Furthermore, altered fluidity can influence the permeability of the cuticle to water and gases, a critical factor in drought tolerance.[9][10] While direct evidence in plants is still emerging, studies in bacteria have shown that branched-chain fatty acids are crucial for maintaining membrane fluidity at low temperatures.[5]

Role in Plant Defense

The plant cuticle is the first line of defense against pathogens and herbivores. Fatty acids and their derivatives are known to act as signaling molecules in plant defense pathways.[11][12][13] While the signaling roles of straight-chain fatty acids, particularly as precursors to jasmonates, are well-established, the involvement of iso-fatty acids is an active area of investigation.

-

Against Pathogens: The composition of the cuticular wax can influence the adhesion and germination of fungal spores. The altered surface properties conferred by branched-chain fatty acids may create a less favorable environment for pathogenic fungi. Additionally, fatty acids can have direct antimicrobial properties.[12]

-

Against Insects: The surface chemistry of the cuticle plays a crucial role in mediating plant-insect interactions, including oviposition and feeding behavior. There is evidence that specific cuticular wax components can act as attractants or deterrents to insect pests.[14] The presence of iso- and anteiso-alkanes, derived from their corresponding fatty acids, has been implicated in insect resistance in some plant species.

Quantitative Distribution of Iso-Fatty Acids in Plant Waxes

The abundance of iso- and anteiso-fatty acids in plant waxes varies significantly across different plant species, organs, and developmental stages. While comprehensive data is still being compiled, the following table summarizes some of the available quantitative information.

| Plant Species | Organ | Iso-Fatty Acids (% of total fatty acids) | Anteiso-Fatty Acids (% of total fatty acids) | Reference |

| Arabidopsis thaliana (Col-0) | Leaf | Traces of iso-alkanes and iso-alcohols | Not reported | [15] |

| Nicotiana tabacum (Tobacco) | Leaf | Present | Present | Indirectly Suggested |

| Brassica napus (Rapeseed) | - | Not specified | Present (substrates for specific FARs) | Implied by enzyme specificity |

Note: Direct quantitative data for iso- and anteiso-fatty acids in the free fatty acid fraction of waxes is limited in the reviewed literature. The table includes data on their derivatives (alkanes and alcohols) or implies their presence based on enzyme specificities.

Experimental Protocols

The analysis of iso-fatty acids in plant waxes requires meticulous extraction, fractionation, and analytical techniques.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes involves brief immersion of the plant material in a non-polar organic solvent.

Protocol:

-

Harvest fresh plant material (e.g., leaves, stems).

-

Briefly immerse the material (e.g., for 30-60 seconds) in a glass container with chloroform (B151607) or hexane (B92381) at room temperature. Agitate gently.

-

Remove the plant material and filter the solvent to remove any debris.

-

Evaporate the solvent under a stream of nitrogen gas to obtain the crude wax extract.

-

Redissolve the wax in a known volume of a suitable solvent (e.g., hexane) for further analysis.

Fractionation of Wax Components

The crude wax extract is a complex mixture. Fractionation is necessary to isolate the fatty acid components.

Protocol (Solid-Phase Extraction):

-

Condition a silica (B1680970) gel solid-phase extraction (SPE) cartridge with hexane.

-

Load the dissolved crude wax extract onto the cartridge.

-

Elute different compound classes using solvents of increasing polarity. For example:

-

Hydrocarbons: Elute with hexane.

-

Wax Esters: Elute with a mixture of hexane and dichloromethane (B109758).

-

Aldehydes and Ketones: Elute with dichloromethane.

-

Alcohols and Fatty Acids: Elute with a mixture of dichloromethane and methanol.

-

-

Collect the fractions and evaporate the solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

Protocol:

-

Derivatization: Convert the fatty acids in the isolated fraction to their more volatile methyl esters (FAMEs) by transmethylation (e.g., using methanolic HCl or BF3-methanol).[16][17]

-

GC Separation:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), ramp up to a high temperature (e.g., 280-320°C) to elute all FAMEs.

-

Carrier Gas: Helium.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-600).

-

-

Identification: Identify iso- and anteiso-FAMEs based on their characteristic retention times and mass spectra (presence of specific branched-chain fragment ions).

-

Quantification: Quantify the individual FAMEs by integrating the peak areas and comparing them to the peak area of an internal standard.

The following diagram outlines the general workflow for the analysis of iso-fatty acids in plant waxes.

Caption: Workflow for the analysis of iso-fatty acids from plant waxes.

Signaling Pathways: An Emerging Frontier

Fatty acids and their oxygenated derivatives, collectively known as oxylipins, are potent signaling molecules that regulate a wide array of developmental processes and defense responses in plants.[12][18] The jasmonic acid (JA) pathway, which is initiated from the straight-chain polyunsaturated fatty acids linoleic and α-linolenic acid, is the most well-characterized fatty acid-based signaling cascade.

While specific signaling pathways originating from iso-fatty acids have yet to be fully elucidated, it is plausible that they or their derivatives could act as signaling molecules. Their unique structures could lead to the production of novel signaling compounds with distinct downstream effects. The diagram below depicts a generalized fatty acid signaling pathway in plant defense, highlighting the potential, yet unconfirmed, entry points for iso-fatty acid-derived signals.

Caption: Generalized fatty acid signaling in plant defense.

Conclusion and Future Perspectives

Iso-fatty acids represent a fascinating and functionally important, yet understudied, component of plant cuticular waxes. Their unique branched structures impart distinct physicochemical properties to the cuticle, likely influencing its role as a protective barrier. Emerging evidence suggests their involvement in plant defense against both pathogens and insects.

Future research should focus on:

-

Comprehensive quantitative profiling of iso- and anteiso-fatty acids across a wider range of plant species and under different environmental conditions.

-

Functional characterization of the genes involved in their biosynthesis and incorporation into waxes using genetic and biochemical approaches.

-

Elucidation of their specific roles in plant-pathogen and plant-insect interactions.

-

Investigation of their potential as signaling molecules or precursors to novel signaling compounds.

A deeper understanding of the biological significance of iso-fatty acids in plant waxes will not only advance our fundamental knowledge of plant biology but may also open up new avenues for the development of crops with enhanced stress resistance and for the discovery of novel bioactive compounds for pharmaceutical and agrochemical applications.

References

- 1. Regulatory role of membrane fluidity in gene expression and physiological functions | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Very-long-chain fatty acid biosynthesis is controlled through the expression and specificity of the condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Altered fatty acid composition confers improved drought acclimation in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Drought Stress on Lipid Metabolism in the Leaves of Arabidopsis thaliana (Ecotype Columbia) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty Acid-derived signals in plant defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Lipids as a key element of insect defense systems [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry. | Semantic Scholar [semanticscholar.org]

- 17. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 18. Fatty acid-derived signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Identification of Methyl 15-Methylhexadecanoate in a Novel Insect Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acid esters are a diverse class of molecules in insects, playing crucial roles in chemical communication, cuticular waterproofing, and physiology. Methyl 15-methylhexadecanoate, an isomer of methyl isoheptadecanoate, is a fatty acid methyl ester (FAME) that has been reported in insects, such as the honeybee (Apis mellifera), and is cataloged in databases of semiochemicals, suggesting a potential role in insect signaling. The preliminary identification of this compound in a novel insect species can be a critical first step in understanding its biological significance, potentially leading to the development of new pest management strategies or drug discovery targets. This technical guide provides a comprehensive overview of the methodologies required for the preliminary identification and initial characterization of this compound in a new insect species. It details experimental protocols for sample preparation, lipid extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, it presents a generalized model for the biosynthesis and signaling pathway of fatty acid-derived semiochemicals in insects.

Introduction

This compound (C18H36O2) is a saturated branched-chain fatty acid methyl ester.[1] Its presence has been documented in Apis species, indicating its potential as a semiochemical.[1] Semiochemicals are chemical signals that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Fatty acid-derived pheromones are common in insects and are involved in a variety of behaviors, including mate attraction, aggregation, and alarm signaling.[2][3][4][5]

The identification of known, or novel, semiochemicals in a previously unstudied insect species is a fundamental aspect of chemical ecology. Such discoveries can unveil intricate details about the insect's life cycle, social structure, and interactions with its environment. For drug development professionals, insect-derived bioactive compounds and their corresponding receptors can serve as novel targets for the development of species-specific and environmentally benign pest control agents.

This guide outlines a systematic approach for the preliminary identification of this compound, providing researchers with a robust framework for their investigations.

Data Presentation: A Template for Quantitative Analysis

| Insect Species | Tissue/Gland | Developmental Stage | Sex | Mean Concentration (ng/mg of tissue) ± SD | Method of Quantification | Reference |

| Novel Insect Species A | Cuticle | Adult | Male | [Data to be determined] | GC-MS with internal standard | [Your Study] |

| Novel Insect Species A | Cuticle | Adult | Female | [Data to be determined] | GC-MS with internal standard | [Your Study] |

| Novel Insect Species A | Pheromone Gland | Adult | Female | [Data to be determined] | GC-MS with internal standard | [Your Study] |

| Apis mellifera | Cuticular Lipids | Adult | Worker | [Data not available in literature] | - | - |

Note: The values in this table are placeholders. Accurate quantification requires the use of an appropriate internal standard (e.g., a deuterated analog of the analyte or a C17 fatty acid methyl ester) during GC-MS analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and analysis of this compound from insect samples.

Sample Preparation and Lipid Extraction

Objective: To extract total lipids, including fatty acid esters, from insect tissues.

Materials:

-

Insect samples (whole bodies, specific tissues, or glands)

-

Hexane (B92381) (HPLC grade)

-

Isopropanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Glass homogenizer or bead beater

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Nitrogen gas cylinder with evaporator

Protocol:

-

Sample Collection: Collect insect samples and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity. Samples can be stored at -80°C until extraction.

-

Homogenization:

-

For whole insects or larger tissues, weigh the frozen sample and pulverize it using a mortar and pestle pre-chilled with liquid nitrogen.

-

Transfer the powdered tissue to a glass homogenizer with a solvent mixture. A common solvent system is 2:1 (v/v) chloroform:methanol or 3:2 (v/v) hexane:isopropanol. Use a solvent volume sufficient to fully immerse the tissue (e.g., 10 mL per gram of tissue).

-

Homogenize the tissue until a uniform suspension is achieved.

-

-

Lipid Extraction (Folch Method):

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate to facilitate phase separation.

-

Vortex the mixture thoroughly for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the layers.

-

Three layers will be visible: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

-

-

Lipid Collection:

-

Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of hexane for storage or further processing. Store at -20°C.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert free fatty acids and transesterify esterified fatty acids into their corresponding methyl esters for GC-MS analysis.

Materials:

-

Dried lipid extract

-

Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF3-Methanol

-

Saturated NaCl solution

-

Heating block or water bath

-

Glass reaction vials with PTFE-lined caps

Protocol:

-

Reaction Setup:

-

Transfer an aliquot of the lipid extract to a glass reaction vial.

-

Add 2 mL of methanolic HCl to the dried extract.

-

-

Incubation:

-

Seal the vial tightly and heat at 80°C for 1-2 hours in a heating block or water bath.

-

-

Extraction of FAMEs:

-

Allow the reaction mixture to cool to room temperature.

-

Add 1 mL of heptane and 1 mL of saturated NaCl solution to the vial.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

-

Sample Collection:

-

Carefully transfer the upper heptane layer, which contains the FAMEs, to a clean GC vial.

-

The sample is now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

-

Column: A polar capillary column is recommended for the separation of FAME isomers (e.g., a cyanopropyl-based column like a DB-23 or SP-2380; 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Identification:

-

The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard.

-

The mass spectrum of this compound will show characteristic fragment ions. The molecular ion (M+) at m/z 284 may be weak or absent. Key fragments include the McLafferty rearrangement ion at m/z 74, and ions resulting from cleavages along the alkyl chain.

Mandatory Visualizations

General Experimental Workflow

Caption: Workflow for the identification of this compound.

Biosynthesis Pathway of a Branched-Chain Fatty Acid

Caption: Generalized biosynthesis of this compound.

Generalized Pheromone Signaling Pathway

Caption: A model for insect pheromone signaling.

Conclusion

The preliminary identification of this compound in a novel insect species represents a significant step towards understanding its chemical ecology. The protocols outlined in this technical guide provide a robust framework for researchers to confidently identify this compound. While quantitative data and specific signaling pathways for this compound are currently limited, the methodologies and conceptual models presented here offer a solid foundation for future research. Further investigation into the quantitative variation of this compound with factors such as age, sex, and reproductive status, coupled with behavioral bioassays, will be crucial in elucidating its precise biological role. Such knowledge has the potential to pave the way for innovative and targeted approaches in pest management and drug discovery.

References

- 1. This compound | C18H36O2 | CID 522345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pheromonesQueen [scientificbeekeeping.co.uk]

- 5. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: GC-MS Analysis of Methyl 15-methylhexadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is a branched-chain fatty acid methyl ester (FAME). The analysis of such compounds is crucial in various fields, including microbiology for the chemotaxonomic profiling of bacteria, in clinical research as potential biomarkers, and in food science for quality assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the qualitative and quantitative analysis of fatty acids.[1][2] However, due to the low volatility of free fatty acids, a derivatization step to convert them into more volatile FAMEs is typically required for successful GC-MS analysis.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Protocols

The overall workflow for the analysis of this compound from a biological matrix involves lipid extraction, derivatization to form the methyl ester, and subsequent GC-MS analysis.[3]

Lipid Extraction from Biological Samples (e.g., Bacterial Cells)

This protocol is adapted for the extraction of total lipids from bacterial cells.

-

Sample Collection: Harvest bacterial cells from a culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any residual growth medium.

-

Homogenization: Resuspend a precisely weighed amount of the cell pellet (e.g., 25-50 mg) in a chloroform/methanol mixture (2:1, v/v).[3]

-

Internal Standard Spiking: For accurate quantification, add a known amount of an internal standard that is not naturally present in the sample, such as a deuterated fatty acid or a fatty acid with an odd number of carbons.

-

Phase Separation: Add water or a salt solution to the homogenate to induce the separation of the mixture into aqueous and organic phases. Vortex the mixture thoroughly.[3]

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[3]

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes a common and effective acid-catalyzed esterification method using boron trifluoride (BF₃)-methanol.[4][5]

-

Reagent Preparation: Use a commercially available 12-14% (w/w) solution of boron trifluoride in methanol.

-

Reaction:

-

Add 2 mL of the BF₃-methanol solution to the dried lipid extract in a screw-capped glass tube with a PTFE liner.

-

Tightly cap the tube and flush with nitrogen gas to prevent oxidation.[3]

-

Heat the mixture at 60-80°C for 10-60 minutes in a heating block or water bath.[4] The optimal time and temperature may need to be determined empirically for specific sample types.[4]

-

-

Extraction of FAMEs:

-

Allow the reaction tube to cool to room temperature.

-

Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[4]

-

Shake the tube vigorously to partition the FAMEs into the organic layer.

-

Centrifuge at approximately 1,500 x g for 10 minutes to facilitate phase separation.[4]

-

-

Sample Collection for GC-MS: Carefully transfer the upper organic (hexane/heptane) layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of FAMEs, including this compound.

| Parameter | Value |

| Gas Chromatograph | Agilent 6890N or similar |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | Agilent 5973 or similar quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

| Acquisition Mode | Full Scan (e.g., m/z 40-500) |

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Mass Spectral Data for this compound

The identification of this compound is confirmed by its retention time and its mass spectrum.

| Property | Value |

| Molecular Formula | C₁₈H₃₆O₂ |

| Molecular Weight | 284.5 g/mol [6] |

| CAS Number | 6929-04-0[7] |

| Kovats Retention Index | ~1974 on a standard non-polar column[6] |

| Key Mass Fragments (m/z) | 74 (base peak), 87, 143, 241[6] |

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Key mass fragmentation pathways for this compound in EI-MS.

References

- 1. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. This compound | C18H36O2 | CID 522345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hexadecanoic acid, 15-methyl-, methyl ester [webbook.nist.gov]

Application Note: Methyl 15-methylhexadecanoate as an Internal Standard for FAME Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction